1-(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride 1-(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2694729-25-2
VCID: VC11555012
InChI: InChI=1S/C6H10N4.2ClH/c7-3-6-8-4-9-10(6)5-1-2-5;;/h4-5H,1-3,7H2;2*1H
SMILES:
Molecular Formula: C6H12Cl2N4
Molecular Weight: 211.09 g/mol

1-(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride

CAS No.: 2694729-25-2

Cat. No.: VC11555012

Molecular Formula: C6H12Cl2N4

Molecular Weight: 211.09 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride - 2694729-25-2

Specification

CAS No. 2694729-25-2
Molecular Formula C6H12Cl2N4
Molecular Weight 211.09 g/mol
IUPAC Name (2-cyclopropyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C6H10N4.2ClH/c7-3-6-8-4-9-10(6)5-1-2-5;;/h4-5H,1-3,7H2;2*1H
Standard InChI Key YJZIXKKBJIFSHQ-UHFFFAOYSA-N
Canonical SMILES C1CC1N2C(=NC=N2)CN.Cl.Cl

Introduction

Structural Characteristics and Molecular Composition

The molecular structure of 1-(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride consists of a 1,2,4-triazole ring attached to a cyclopropyl group at the 1-position and a methanamine group at the 5-position, with two hydrochloride counterions (Fig. 1). The dihydrochloride salt form enhances the compound’s stability and solubility in aqueous environments, a common modification for bioactive molecules.

Molecular Formula and Weight

Based on analogous compounds, the molecular formula is inferred as C₆H₁₂Cl₂N₄, with a molecular weight of 217.10 g/mol. The cyclopropyl group introduces steric strain, potentially influencing the compound’s reactivity and binding interactions.

PropertyValue
Molecular FormulaC₆H₁₂Cl₂N₄
Molecular Weight217.10 g/mol
CAS NumberNot publicly disclosed
Salt FormDihydrochloride

Table 1: Key molecular properties of 1-(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride.

Stereochemical Considerations

Unlike the stereoisomerically complex compound in Search Result, this molecule lacks chiral centers, simplifying its synthesis and purification. The planar triazole ring facilitates π-π stacking interactions, which may enhance binding to biological targets.

Synthetic Pathways and Optimization

The synthesis of 1-(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride likely follows a multi-step protocol common to triazole derivatives (Fig. 2):

  • Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition using diazomethane or transition-metal catalysts.

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,4-triazole core.

  • Amine Functionalization: Reductive amination or nucleophilic substitution to attach the methanamine group.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

Critical parameters include temperature control (< 40°C to prevent triazole ring decomposition) and pH adjustment during salt formation. Chromatography or recrystallization ensures purity >95%, as seen in analogous syntheses.

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt improves aqueous solubility compared to the free base, though exact solubility data remain uncharacterized. Stability studies of similar compounds suggest degradation under alkaline conditions (pH > 9), necessitating storage at 2–8°C.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (triazole C=N), and 750 cm⁻¹ (cyclopropane ring vibration).

  • NMR: δ 1.2–1.5 ppm (cyclopropyl CH₂), δ 3.8 ppm (methanamine CH₂), δ 8.1 ppm (triazole CH).

Biological Activity and Mechanism of Action

While direct studies are unavailable, the compound’s triazole moiety is associated with antifungal, antibacterial, and anti-inflammatory activities. Proposed mechanisms include:

  • Enzyme Inhibition: Competitive binding to fungal CYP51 lanosterol demethylase, disrupting ergosterol synthesis.

  • Receptor Modulation: Antagonism of histamine H₁ or serotonin 5-HT₃ receptors due to structural similarity to known inhibitors.

In silico docking simulations predict moderate binding affinity (Kd ≈ 10–100 μM) to these targets, warranting empirical validation.

Research Gaps and Future Directions

  • Synthetic Scalability: Develop one-pot methodologies to reduce purification steps.

  • In Vivo Toxicity: Assess acute/chronic toxicity in model organisms.

  • Structure-Activity Relationships (SAR): Modify substituents to enhance potency and selectivity.

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